molecular formula C9H8BrClO2 B1409109 3-(4-Bromo-2-chlorophenoxy)oxetane CAS No. 1709860-53-6

3-(4-Bromo-2-chlorophenoxy)oxetane

Cat. No. B1409109
CAS RN: 1709860-53-6
M. Wt: 263.51 g/mol
InChI Key: UYMSKGFNOCRJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Bromo-2-chlorophenoxy)oxetane” is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 . It is also known as Oxetane, 3-(4-bromo-2-chlorophenoxy)- .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a four-membered oxetane ring with bromo and chloro substituents on the phenyl ring . The exact structure can be found in the MOL file associated with its CAS number 1709860-53-6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 326.0±42.0 °C and a predicted density of 1.650±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

3-(4-Bromo-2-chlorophenoxy)oxetane, as part of the oxetane family, is instrumental in synthesizing various derivatives due to its reactive sites. Studies have demonstrated methods to convert oxetanes into 1,3-dioxanes and alkoxymethyloxetanes, highlighting oxetanes' role as intermediates in derivative preparation. For instance, Zarudii et al. (1985) explored the synthesis and broncholytic activity of 3,3-disubstituted oxetanes, underscoring oxetane’s versatility in pharmaceutical chemistry (Zarudii et al., 1985).

Oxetane Ring Utilization

The oxetane ring, a core component of this compound, is pivotal in drug discovery as a bioisostere for geminal dimethyl groups and carbonyl groups. This is exemplified in research by Hamzik and Brubaker (2010), who described methods to create structurally diverse 3-aminooxetanes, illustrating the oxetane ring's utility in medicinal chemistry (Hamzik & Brubaker, 2010).

Polymerization and Material Science

In material science, this compound contributes to the development of polyoxetanes and copolymers. Hayashi, Watanabe, and Okamura (1963) demonstrated the copolymerization of various oxetanes, including 3,3-bis(chloromethyl)oxetane and 3-ethyl-3- chloromethyloxetane, suggesting potential applications in creating novel materials (Hayashi, Watanabe, & Okamura, 1963).

Protein Modification

In the field of biochemistry, oxetanes, like this compound, are used to modify proteins. A study by Boutureira et al. (2017) showed the incorporation of oxetanes into proteins through chemoselective alkylation, demonstrating oxetanes' role in enhancing the physicochemical and biological properties of proteins (Boutureira et al., 2017).

Explosive and Energetic Material Development

Oxetanes also contribute to the development of energetic materials. Born et al. (2022) explored the synthesis of energetic oxetanes based on the explosive LLM-116, revealing the potential of oxetanes like this compound in creating high-performance explosives (Born et al., 2022).

properties

IUPAC Name

3-(4-bromo-2-chlorophenoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMSKGFNOCRJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-chlorophenoxy)oxetane
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-chlorophenoxy)oxetane
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-chlorophenoxy)oxetane
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-chlorophenoxy)oxetane
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-chlorophenoxy)oxetane
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-2-chlorophenoxy)oxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.